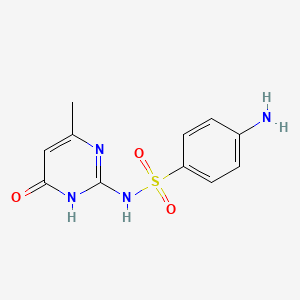
4-Hydroxysulfamerazine
描述
4-Hydroxysulfamerazine is a hydroxylated derivative of sulfamerazine, a sulfonamide antibiotic. This compound is primarily known for its role as a metabolite in the biotransformation of sulfamerazine in various organisms, including humans and animals. It is characterized by the presence of a hydroxyl group attached to the aromatic ring of the sulfamerazine molecule, which significantly influences its pharmacokinetic and pharmacodynamic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxysulfamerazine typically involves the hydroxylation of sulfamerazine. This can be achieved through various chemical reactions, including:
Hydroxylation using hydroxylating agents: Sulfamerazine can be hydroxylated using agents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Enzymatic hydroxylation: Certain enzymes, such as cytochrome P450, can catalyze the hydroxylation of sulfamerazine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch reactors: Where sulfamerazine is reacted with hydroxylating agents under optimized conditions to maximize yield.
Continuous flow reactors: For large-scale production, continuous flow reactors can be employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions: 4-Hydroxysulfamerazine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can lead to the formation of quinone derivatives.
Reduction: The hydroxyl group can be reduced back to the parent sulfamerazine under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation products: Quinone derivatives.
Reduction products: Sulfamerazine.
Substitution products: Various substituted derivatives depending on the reagent used.
科学研究应用
4-Hydroxysulfamerazine has several applications in scientific research, including:
Pharmacokinetic studies: Used as a reference compound to study the metabolism and excretion of sulfonamides in various organisms.
Biological research: Investigated for its effects on microbial growth and its potential as an antibacterial agent.
Medical research: Studied for its potential therapeutic applications and its role in drug interactions.
Industrial applications: Used in the development of new sulfonamide derivatives with improved pharmacological properties
作用机制
The mechanism of action of 4-hydroxysulfamerazine involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, thereby exerting a bacteriostatic effect .
相似化合物的比较
Sulfamerazine: The parent compound, which is also a sulfonamide antibiotic.
N4-acetylsulfamerazine: A metabolite of sulfamerazine formed through acetylation.
N4-acetyl-4-hydroxysulfamerazine: Another hydroxylated derivative of sulfamerazine.
Comparison:
4-Hydroxysulfamerazine vs. Sulfamerazine: this compound has a hydroxyl group that enhances its solubility and alters its pharmacokinetic properties compared to sulfamerazine.
This compound vs. N4-acetylsulfamerazine: The hydroxyl group in this compound provides different metabolic and excretion pathways compared to the acetyl group in N4-acetylsulfamerazine.
This compound vs. N4-acetyl-4-hydroxysulfamerazine: Both compounds have hydroxyl groups, but the presence of an additional acetyl group in N4-acetyl-4-hydroxysulfamerazine further modifies its pharmacological profile
属性
IUPAC Name |
4-amino-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-6-10(16)14-11(13-7)15-19(17,18)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFIKPYMDZVONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219693 | |
| Record name | 4-Hydroxysulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-80-4 | |
| Record name | 4-Hydroxysulfamerazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56153 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxysulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)

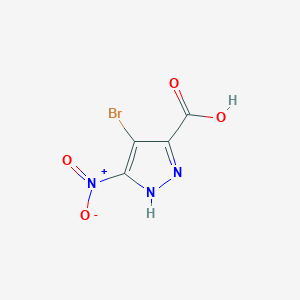
![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)


![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
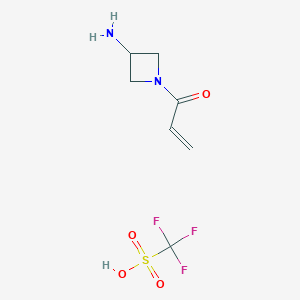
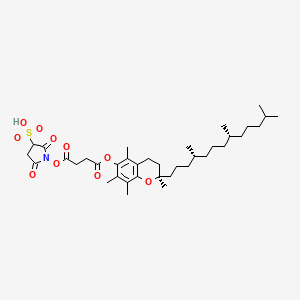

![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)
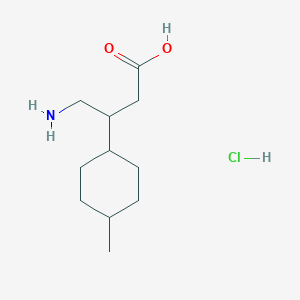
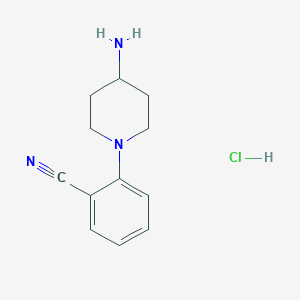
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
